molecular formula C20H12O B588348 9-Hydroxy Benzopyrene-d11 CAS No. 1246818-35-8

9-Hydroxy Benzopyrene-d11

Cat. No.: B588348
CAS No.: 1246818-35-8
M. Wt: 279.382
InChI Key: OBBBXCAFTKLFGZ-LFFOKYCESA-N
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Chemical Biology and Environmental Chemistry

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a cornerstone technique in mechanistic chemical biology and environmental chemistry. nih.govchem-station.com This isotopic substitution has a minimal impact on the fundamental chemical properties of a molecule but introduces a detectable mass change. chem-station.compharmaffiliates.com This key difference allows researchers to use deuterated compounds as tracers to follow the metabolic fate of substances in complex biological systems and environmental samples. zeochem.com

In mechanistic studies, deuterium labeling is instrumental in elucidating reaction pathways and kinetics. nih.govsymeres.comarkat-usa.org The replacement of a hydrogen atom with a deuterium atom can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the C-D bond is slower than that of the corresponding C-H bond. chem-station.comacs.org Observing a KIE can provide strong evidence that the breaking of that specific C-H bond is a rate-determining step in the reaction mechanism. acs.org

Furthermore, deuterium-labeled compounds are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. pharmaffiliates.comclearsynth.com By adding a known amount of the deuterated analog of the analyte to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements of the target compound's concentration. clearsynth.com This is crucial for monitoring pollutants in the environment and for studying drug metabolism and pharmacokinetics. symeres.comclearsynth.com The use of these standards helps to compensate for matrix effects, which are interferences from other components in a complex sample. clearsynth.com

Overview of Hydroxylated Benzo[a]pyrene (B130552) Metabolites in Research Contexts

Benzo[a]pyrene (B[a]P) is a well-studied, prototypical PAH known for its carcinogenic properties. oup.com Its biological activity is dependent on its metabolic activation by cytochrome P450 enzymes into a series of reactive metabolites. oup.comfrontiersin.org This metabolic process involves the formation of various hydroxylated derivatives.

The initial step in B[a]P metabolism often involves the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols. oup.com Further oxidation can lead to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogens as they can bind to DNA, leading to mutations. frontiersin.org

Alternatively, B[a]P can be hydroxylated to form phenolic metabolites, such as 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene. oup.compsu.edu These hydroxylated metabolites are often intermediates in detoxification pathways, but they can also possess biological activity themselves. frontiersin.org For instance, studies have shown that hydroxylated PAHs can exhibit estrogenic activity. oup.com Research has focused on developing sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS), to detect and quantify these various hydroxylated metabolites in biological samples like urine and plasma. psu.edukoreascience.krresearchgate.net The measurement of these metabolites serves as a biomarker for assessing exposure to PAHs. psu.edu

Rationale for Comprehensive Academic Investigation of 9-Hydroxy Benzopyrene-d11

The specific academic investigation of this compound is driven by its utility as a labeled internal standard for the accurate quantification of its non-deuterated counterpart, 9-hydroxybenzo[a]pyrene. Given that 9-hydroxybenzo[a]pyrene is a known metabolite of the carcinogen benzo[a]pyrene, precise measurement of its levels in biological and environmental samples is critical for exposure assessment and mechanistic studies. oup.compharmaffiliates.com

The use of this compound allows researchers to overcome challenges in analytical chemistry, such as matrix effects and analyte loss during sample preparation. clearsynth.com Because the deuterated standard has nearly identical chemical and physical properties to the natural analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. reading.ac.uk However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate quantification of the unlabeled metabolite. pharmaffiliates.com

This deuterated standard is particularly important in studies aiming to understand the metabolic pathways of benzo[a]pyrene and the role of specific metabolites in its toxicity and carcinogenicity. By providing a reliable method for quantifying 9-hydroxybenzo[a]pyrene, this compound facilitates research into the factors that influence B[a]P metabolism, the biological activities of its hydroxylated metabolites, and their potential use as biomarkers of exposure and effect.

Chemical Information for this compound

PropertyValue
Chemical Name This compound
CAS Number 1246818-35-8 pharmaffiliates.comaxios-research.com
Molecular Formula C₂₀HOD₁₁ axios-research.comcymitquimica.com
Molecular Weight 279.38 axios-research.comlgcstandards.com
Applications Labeled metabolite of Benzopyrene (B[a]P), used as an analytical standard. pharmaffiliates.com

Properties

CAS No.

1246818-35-8

Molecular Formula

C20H12O

Molecular Weight

279.382

IUPAC Name

1,2,3,4,5,6,7,8,10,11,12-undecadeuteriobenzo[a]pyren-9-ol

InChI

InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

OBBBXCAFTKLFGZ-LFFOKYCESA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C(C=C5)O)C=C2

Synonyms

Benzo[a]pyren-9-ol-d11;  9-Hydroxybenzo[a]pyrene-d11; 

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Isotopic Incorporation

Strategies for Site-Specific Deuteration of Benzo[a]pyrene (B130552) Derivatives

The introduction of deuterium (B1214612) into benzo[a]pyrene and its hydroxylated derivatives can be achieved through several strategies. The choice of method often depends on the desired level of deuteration, regioselectivity, and the availability of starting materials.

A highly effective method for the perdeuteration of PAHs involves the use of arenium acid catalysts. nih.govacs.org This approach has been demonstrated to be an exceptionally active system for hydrogen/deuterium (H/D) exchange. nih.gov The process typically employs a super-electrophilic catalyst, such as the mesitylenium ion, [H(mesitylene)]+, paired with a weakly coordinating anion. researchgate.net This catalyst facilitates the H/D exchange using an inexpensive deuterium source like deuterated benzene (B151609) (C6D6) under ambient reaction conditions. nih.govacs.org

Research has shown that this method can achieve high isolated yields and excellent degrees of deuterium incorporation for a variety of PAHs. acs.org Specifically, deuterated hydroxylated PAHs, including 3-hydroxy-benzo[a]pyrene-D11 and 9-hydroxy-benzo[a]anthracene-D11, have been successfully prepared by the perdeuteration of the unlabeled parent compounds. mdpi.compreprints.org In many cases, two reaction cycles are sufficient to achieve a deuteration level exceeding 98%. mdpi.compreprints.org This technique represents a significant advancement over older methods that required harsh conditions like high temperatures and pressures or expensive transition metals. acs.org

Table 1: Arenium Acid-Catalyzed Deuteration of Hydroxylated PAHs

Parameter Description Reference
Catalyst [mesitylene-H]+ paired with a weakly coordinating anion nih.govresearchgate.net
Deuterium Source Benzene-d6 (C6D6) acs.org
Conditions Ambient temperature and pressure nih.gov
Efficiency High isolated yields; >98% deuteration often achieved in two cycles mdpi.compreprints.org

| Substrates | Polycyclic aromatic hydrocarbons, including hydroxylated derivatives | researchgate.netmdpi.com |

Historically, the synthesis of deuterated compounds could be achieved through multistep synthetic routes starting from commercially available deuterated precursors. researchgate.net This approach involves building the complex PAH skeleton from smaller, pre-deuterated building blocks using classical organic reactions such as metal-catalyzed cross-coupling, cycloadditions, and Wittig reactions. researchgate.net

While this strategy offers precise control over the location of deuterium atoms, it is often a lengthy and labor-intensive process. For the preparation of perdeuterated compounds like 9-Hydroxybenzopyrene-d11, multistep synthesis is generally less efficient than direct H/D exchange methods. researchgate.net The development of powerful deuteration techniques, such as the arenium acid-catalyzed approach, has largely superseded the need for complex multistep syntheses for producing highly deuterated PAH standards. acs.org

Characterization of Isotopic Purity and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of deuterated compounds. Both proton (¹H) and deuterium (²H) NMR provide critical information.

¹H NMR Spectroscopy : This technique is used to quantify the degree of deuteration by measuring the amount of residual, non-exchanged hydrogen atoms. acs.org By comparing the integration of the remaining proton signals to an internal standard, a precise percentage of deuterium incorporation can be calculated.

²H NMR Spectroscopy : Deuterium NMR directly observes the deuterium nuclei. Since deuterium has a spin of 1, its NMR properties differ from hydrogen-1 (spin ½). wikipedia.org However, the chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation based on the known spectrum of the non-deuterated analogue. sigmaaldrich.com ²H NMR spectra can verify the effectiveness of the deuteration process, as a successfully labeled compound will exhibit strong peaks. wikipedia.org It is particularly useful for confirming that deuteration has occurred at the expected positions on the aromatic rings.

Mass spectrometry (MS) is essential for determining the molecular weight of the deuterated compound and analyzing the isotopic distribution. When coupled with a separation technique like gas chromatography (GC-MS), it provides a powerful method for confirming isotopic purity.

For 9-Hydroxybenzopyrene-d11, the molecular ion peak in the mass spectrum will be shifted by 11 mass units compared to its unlabeled counterpart (C₂₀H₁₂O). The analysis of the isotopic cluster of the molecular ion allows for the determination of the average isotopic composition. tandfonline.com Furthermore, the fragmentation pattern can provide information about the location of the deuterium atoms within the molecule. tandfonline.com Isotope dilution mass spectrometry (IDMS) is a common application where the deuterated standard is used for the precise quantification of the native PAH. nih.govcoresta.org

Derivatization Techniques for Enhanced Analytical Properties

Hydroxylated PAHs (OH-PAHs), including 9-hydroxybenzopyrene, possess a polar hydroxyl group that can complicate analysis by gas chromatography. d-nb.info This functional group can cause poor peak shape and thermal instability during GC analysis. To overcome these issues, a derivatization step is typically required prior to analysis. d-nb.infonih.gov

The most common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a silyl (B83357) group, typically a tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (B98337) (TMS) group. mdpi.comd-nb.info Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. mdpi.comresearchgate.net The resulting silyl ether derivative is more volatile and thermally stable, leading to improved chromatographic performance and sensitivity in GC-MS analysis. mdpi.com This derivatization is crucial for the accurate quantification of OH-PAHs in various sample matrices.

Table 2: Common Derivatization Agent for Hydroxylated PAHs

Agent Full Name Purpose Reference
MTBSTFA N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide Forms a stable TBDMS ether for enhanced GC-MS analysis mdpi.comresearchgate.net

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Forms a TMS ether, also used for GC-MS analysis | nih.gov |

Iii. Analytical Chemistry Applications and Methodological Development

Role as an Internal Standard in Quantitative Analytical Procedures

The primary application of 9-Hydroxybenzopyrene-d11 in analytical chemistry is its use as an internal standard. scioninstruments.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples before analysis. scioninstruments.compopulation-protection.eu Its purpose is to correct for the loss of analyte during sample preparation and to account for variations in instrumental response, thereby improving the accuracy and precision of quantitative measurements. scioninstruments.com

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical substances. researchgate.net It relies on the use of an isotopically labeled version of the analyte as the internal standard. nih.gov 9-Hydroxybenzopyrene-d11 is an ideal internal standard for the IDMS analysis of 9-hydroxybenzo[a]pyrene and other hydroxylated PAHs (OH-PAHs). mdpi.com

In a typical IDMS workflow, a known amount of 9-OH-BaP-d11 is added to a sample (e.g., urine, plasma, or an environmental extract) at the beginning of the sample preparation process. scioninstruments.com The sample is then subjected to various extraction, cleanup, and concentration steps. Because 9-OH-BaP-d11 is chemically almost identical to the non-labeled 9-hydroxybenzo[a]pyrene, any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. scioninstruments.comresearchgate.net

The final extract is then analyzed by a mass spectrometry-based technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte is then calculated based on the ratio of the signal intensity of the analyte to that of the known amount of the internal standard. population-protection.euresearchgate.net This method effectively compensates for variations in extraction recovery and instrumental response, leading to highly reliable quantitative data. nih.gov The use of isotopically labeled internal standards like 9-OH-BaP-d11 is considered the gold standard for the accurate quantification of trace organic contaminants. nih.gov

Table 1: Key Characteristics of 9-Hydroxybenzopyrene-d11

Property Value
CAS Number 1246818-35-8
Molecular Formula C₂₀HOD₁₁
Molecular Weight 279.38 g/mol
Synonyms Benzo[a]pyren-9-ol-d11, 9-Hydroxybenzo[a]pyrene-d11

Data sourced from Axios Research and Pharmaffiliates. axios-research.compharmaffiliates.comaxios-research.com

A kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of analytical chemistry, KIEs can potentially affect the accuracy of methods that rely on isotopically labeled internal standards if the labeled and unlabeled compounds behave differently during sample preparation or chromatographic separation. osti.gov

For 9-Hydroxybenzopyrene-d11, the substitution of eleven hydrogen atoms with deuterium (B1214612) atoms can, in theory, lead to a secondary KIE. This is because the C-D bond is stronger than the C-H bond, which can slightly alter reaction rates and physical properties. However, in most analytical applications involving extraction and chromatography, the KIE for highly deuterated standards like 9-OH-BaP-d11 is generally considered to be negligible and does not significantly impact analytical accuracy. The primary value of the internal standard is to track and correct for physical losses during sample workup, a process less susceptible to significant KIEs. scioninstruments.comresearchgate.net

While significant primary KIEs are a powerful tool for studying reaction mechanisms, the secondary KIEs relevant to the analytical recovery of deuterated standards are typically small. wikipedia.orgnih.gov The benefits of using a stable isotope-labeled internal standard in correcting for matrix effects and recovery losses far outweigh any minor inaccuracies that might arise from KIEs. osti.gov

Development of High-Throughput Spectrometric Methods

The need to analyze a large number of samples for biomonitoring and environmental studies has driven the development of high-throughput analytical methods. 9-Hydroxybenzopyrene-d11 plays a crucial role in ensuring the quality of data generated by these rapid screening techniques. mdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For the analysis of OH-PAHs, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. lipidmaps.org

A typical GC-MS/MS protocol for OH-PAHs using 9-OH-BaP-d11 as an internal standard would involve the following steps:

Extraction: The analytes and the internal standard are extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov

Derivatization: The hydroxyl groups of the OH-PAHs are derivatized, for example, by silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

GC Separation: The derivatized extract is injected into a gas chromatograph, where the compounds are separated on a capillary column (e.g., a 5-MS type column). ifremer.frucdavis.edu

MS/MS Detection: The separated compounds are detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing high selectivity and reducing background noise. nih.govcedre.fr

The use of 9-OH-BaP-d11 allows for accurate quantification even with the multi-step sample preparation required for GC-MS/MS analysis.

Table 2: Example GC-MS/MS Parameters for PAH Analysis

Parameter Condition
GC System Agilent 7890A GC
MS System Agilent 7000A Triple Quadrupole
Injection Mode Splitless
Injector Temperature 300 °C
Column Fused-silica HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Multiple Reaction Monitoring (MRM)

These are general parameters; specific conditions may vary based on the application. cedre.fr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for the analysis of OH-PAHs as it often does not require derivatization, thus simplifying sample preparation. nih.govnih.gov

A representative LC-MS/MS protocol would include:

Sample Preparation: This may involve protein precipitation for plasma samples or enzymatic hydrolysis for urine samples to release conjugated metabolites, followed by SPE for cleanup and concentration. nih.govprotocols.io 9-OH-BaP-d11 is added prior to these steps.

LC Separation: The extract is injected into a liquid chromatograph, and the analytes are separated on a reversed-phase column (e.g., a C18 column).

MS/MS Detection: The eluting compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer in MRM mode. thermofisher.com

LC-MS/MS methods are particularly well-suited for high-throughput analysis due to their robustness and the potential for direct injection of minimally processed samples. nih.gov The inclusion of 9-OH-BaP-d11 ensures the reliability of these high-throughput methods. mdpi.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and preconcentration into a single step. mdpi.com It is considered a "green" analytical technique and can be automated for high-throughput applications. mdpi.com

In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample (either by direct immersion or in the headspace above the sample). unirioja.es Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov

The optimization of SPME methods for OH-PAH analysis involves several key parameters:

Fiber Coating: The choice of fiber coating (e.g., Carboxen/Polydimethylsiloxane) is critical for efficient extraction. nih.gov

Extraction Temperature and Time: These parameters are optimized to maximize the transfer of analytes to the fiber. mdpi.comunirioja.es

Sample Matrix Modifications: Adjusting the pH or adding salt to the sample can improve extraction efficiency. researchgate.net

When coupled with GC-MS or GC-MS/MS, automated SPME using 9-OH-BaP-d11 as an internal standard provides a sensitive, rapid, and environmentally friendly method for the analysis of OH-PAHs in various matrices. mdpi.com

Application in Research Sample Analysis

9-Hydroxybenzopyrene-d11 (9-OH-BaP-d11) serves as a critical internal standard in the analytical quantification of benzo[a]pyrene (B130552) (BaP) metabolites. Its utility is most pronounced in methodologies that require high precision and accuracy, such as isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample, analysts can correct for variations in sample extraction, handling, and instrument response, thereby enabling precise measurement of the corresponding non-labeled metabolite, 9-hydroxybenzo[a]pyrene. This is particularly vital when analyzing complex biological and environmental matrices where target analytes are present at trace levels.

The study of how xenobiotics like BaP are metabolized is fundamental to toxicology and cancer research. In vitro biotransformation assays, which utilize systems like cell cultures or subcellular fractions (e.g., liver microsomes), are essential tools for this purpose. nih.gov In these assays, 9-OH-BaP-d11 and other isotopically labeled standards are indispensable for accurately quantifying the formation of metabolites.

Research involving human lung cells and other cell lines demonstrates the power of using stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to create detailed metabolic profiles. nih.govnih.gov For instance, in studies of BaP metabolism in human bronchoalveolar H358 cells, a library of carbon-13 labeled BaP metabolite standards was used to quantify products from all three major metabolic pathways. nih.gov This approach provides significantly enhanced sensitivity compared to older methods, with limits of quantitation for key metabolites like 3-hydroxybenzo[a]pyrene (3-OH-B[a]P) reaching as low as 6 femomoles. nih.gov

Similar methodologies have been validated for analyzing BaP metabolism in non-human systems, such as microalgae cultures. nih.gov In one such study, an analytical method was developed to measure BaP and its metabolites, including 9-hydroxybenzo[a]pyrene, in the biomass and liquid media of Selenastrum capricornutum cultures. nih.gov The use of internal standards in these assays is crucial for generating reliable quantitative data on metabolite formation over time, demonstrating the capacity of the microalgae to metabolize the parent BaP. nih.gov The validation of these methods confirms their linearity, precision, and sensitivity for application in biological assays. nih.gov

Table 1: Performance of Validated Analytical Methods for BaP Metabolite Quantification in In Vitro Systems
AnalyteIn Vitro SystemAnalytical MethodLinearity (r²)Precision (RSD)Recovery (%)Limit of Detection (LOD)Source
9-hydroxy benzo[a]pyreneMicroalgae Culture (Biomass)MSPD/SPE-HPLC-FD>0.9912<5%40-66%2-6.5 pg/mg nih.gov
9-hydroxy benzo[a]pyreneMicroalgae Culture (Media)SPE/SPE-HPLC-FD>0.9913<7.36%38-74%0.8-2.3 pg/mL nih.gov
3-hydroxybenzo[a]pyreneHuman Lung Cells (H358)LC-APCI/SRM/MS>0.99Not ReportedNot Reported1.5 fmol (on column) nih.gov

Environmental biogeochemistry investigates the transfer and transformation of chemical compounds within and between different environmental compartments, such as soil, water, air, and biota. ipsl.frfrontiersin.org Analyzing the fate of persistent organic pollutants like BaP is a key area of this research. The use of deuterated internal standards, including 9-OH-BaP-d11, is crucial for obtaining accurate quantitative data from complex environmental samples where matrix effects can be significant. mdpi.com

Studies on the biogeochemical cycling of polycyclic aromatic hydrocarbons (PAHs) in polar regions, for example, rely on precise measurements to understand their sources, transport, and degradation. nih.gov In coastal Antarctica, research has shown that the biodegradation of PAHs is linked to snow-derived inputs and the abundance of specific hydrocarbon-degrading bacteria, such as those from the order Pseudomonadales. nih.gov Accurate quantification of parent PAHs and their metabolites in water and sediment is essential to model these biogeochemical processes.

Furthermore, laboratory and field studies focusing on the bioremediation of contaminated sites utilize these analytical techniques. Research on the degradation of BaP by bacterial consortia in spiked soil samples helps identify the specific metabolites formed and elucidates the biochemical degradation pathways. mdpi.combiorxiv.org In these studies, isotope dilution methods ensure that the measurement of BaP metabolites is accurate, allowing researchers to assess the efficiency of biodegradation. The analysis of biota, such as crabs in contaminated marine ecosystems, also serves as a biomonitoring tool to assess the extent of PAH pollution and its bioavailability. core.ac.uk The use of deuterated standards in the gas chromatography-mass spectrometry (GC-MS) analysis of tissue samples is standard practice for such environmental monitoring. mdpi.comcore.ac.uk

Table 2: Application of Isotope Dilution Methods in Environmental Biogeochemical Research
Environmental MatrixResearch FocusKey FindingsRole of Isotope-Labeled StandardsSource
Harbor SedimentPollution Source IdentificationPAH concentrations varied from 4,425 to 51,261 ng/g; diagnostic ratios pointed to coal combustion as the source.Used for sample quantification and to determine procedural recovery. mdpi.com
Coastal Seawater (Antarctica)Biogeochemical CyclingPAH biodegradation was dependent on snowmelt inputs and correlated with the abundance of hydrocarbonoclastic bacteria.Essential for accurate time-series measurements to elucidate biogeochemical processes. nih.gov
Spiked Soil SamplesBiodegradation PathwaysBacterial strains were shown to degrade BaP, forming metabolites such as dihydroxy-BaP isomers.Crucial for identifying and quantifying metabolites to understand degradation mechanisms. mdpi.combiorxiv.org
Dungeness Crab TissueEnvironmental BiomonitoringTissue PAH concentrations correlated with distance from the contamination source, making crabs an effective monitoring tool.Used to ensure accurate quantification of PAHs in biological tissues for risk assessment. core.ac.uk

Iv. Investigations into Metabolic Pathways and Biotransformation Dynamics

Elucidation of Enzymatic Hydroxylation Mechanisms

The enzymatic conversion of B[a]P to its hydroxylated forms is a pivotal area of research, as it represents the initial step towards either detoxification or the formation of carcinogenic intermediates.

The metabolic processing of B[a]P is predominantly initiated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These enzymes, particularly isoforms within the CYP1, CYP2, and CYP3 families, catalyze the mono-oxygenation of the B[a]P ring to form reactive epoxide intermediates. nih.govnih.gov

Several specific CYP enzymes have been identified as key players in B[a]P metabolism. CYP1A1 and CYP1B1 are considered the principal enzymes involved in the bioactivation of B[a]P. oup.comoup.com They catalyze the initial oxidation of B[a]P to form arene oxides, which can then rearrange to produce phenolic metabolites, including 3-hydroxybenzo[a]pyrene (3-OH-B[a]P) and 9-hydroxybenzo[a]pyrene (9-OH-B[a]P). oup.com

Studies using human liver microsomes and recombinant human CYP enzymes have further clarified the contributions of various isoforms to the formation of specific metabolites. For the formation of 9-OH-B[a]P, CYP2C19 is a major contributor (~35.5%), followed closely by CYP3A4 (~31.4%) and CYP1A1 (~27.4%). nih.gov In contrast, the formation of the detoxification metabolite, 3-OH-B[a]P, is primarily catalyzed by CYP3A4 (~52.8%). nih.gov The differential activity and expression of these enzymes in various tissues can significantly influence the metabolic fate of B[a]P and the balance between detoxification and activation pathways. oup.com

Table 1: Contribution of Human CYP Isoforms to 9-OH-B[a]P Formation This table summarizes the relative contribution of different cytochrome P450 enzymes to the formation of 9-hydroxybenzo[a]pyrene in human liver.

CYP IsoformRelative Contribution (%)Primary Role
CYP2C1935.5Major contributor to 9-OH-B[a]P formation
CYP3A431.4Significant contributor to 9-OH-B[a]P formation
CYP1A127.4Significant contributor to 9-OH-B[a]P formation
CYP3A54.7Minor contributor to 9-OH-B[a]P formation
CYP1B1~1.0Minor contributor to 9-OH-B[a]P formation

The formation of phenolic metabolites like 9-OH-B[a]P is not a direct hydroxylation event but proceeds through highly reactive arene oxide intermediates. oup.com Specifically, 9-OH-B[a]P arises from the rearrangement of its precursor, benzo[a]pyrene-9,10-oxide (B1215912). nih.govontosight.ai Kinetic analysis has suggested that the formation of 9-OH-B[a]P may even be a non-enzymatic product derived from this reactive epoxide intermediate. nih.gov

This transformation is a classic example of a hydroxylation-induced intramolecular migration known as the "NIH shift." wikipedia.org First observed at the U.S. National Institutes of Health (NIH), this mechanism involves the migration of a substituent (typically hydrogen, deuterium (B1214612), or a halogen) on an aromatic ring during enzymatic hydroxylation. wikipedia.orgcapes.gov.br The process begins with the epoxidation of an aromatic C-C double bond. The subsequent opening of the epoxide ring to form a phenol (B47542) is accompanied by a 1,2-hydride shift, which moves the hydrogen atom from the site of hydroxylation to an adjacent carbon atom. wikipedia.org

In the context of B[a]P metabolism, the enzymatic formation of benzo[a]pyrene-9,10-oxide is followed by a spontaneous or enzyme-assisted rearrangement. During this process, the hydrogen (or deuterium in a labeled substrate) at the C9 or C10 position migrates to the adjacent carbon as the hydroxyl group is formed, a key feature for understanding reaction stereochemistry and identifying enzymatic mechanisms. osti.govconsensus.app

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. libretexts.orgosti.gov When a C-H bond is cleaved in the rate-determining step of a reaction, replacing the hydrogen (¹H) with its heavier isotope, deuterium (²H or D), typically leads to a slower reaction rate. cdnsciencepub.com This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break.

In the context of B[a]P hydroxylation, utilizing a deuterated substrate like benzo[a]pyrene-d11 would allow for the measurement of KIEs for specific metabolic steps. While direct studies on 9-Hydroxy Benzopyrene-d11 are not extensively documented in the reviewed literature, the principles of KIE are well-established for CYP-mediated reactions. cdnsciencepub.comnih.gov

A KIE study would involve comparing the rate of 9-OH-B[a]P formation from unlabeled B[a]P versus a deuterated analog. A significant KIE (kH/kD > 1) would indicate that the cleavage of the C-H bond at the 9-position is a rate-limiting part of the hydroxylation mechanism. nih.gov Conversely, the absence of a significant KIE might suggest that the initial epoxidation of the 9,10-bond, rather than the subsequent C-H bond breaking during rearrangement, is the slower, rate-determining step. Such studies are invaluable for dissecting the transition states of enzymatic reactions and understanding the precise chemical steps involved in metabolite formation. nih.govchemrxiv.org

Biotransformation in Diverse Biological Systems (Excluding Clinical Human Data)

The metabolic fate of benzo[a]pyrene (B130552) has been extensively studied in various non-human biological systems to understand species-specific differences in biotransformation and to model potential outcomes.

In vitro systems using liver microsomes from mammals such as rats and mice are standard models for studying the metabolism of xenobiotics like B[a]P. nih.govresearchgate.net These preparations contain a high concentration of CYP enzymes and provide a controlled environment to identify and quantify metabolic products.

Table 2: Metabolic Profile of Benzo[a]pyrene in Rat Liver Microsomes This table presents the relative distribution of major metabolite classes formed during the in vitro incubation of Benzo[a]pyrene with rat liver microsomes.

Metabolite FractionRelative Percentage Formed (%)
3-Hydroxybenzo[a]pyrene36
9-Hydroxybenzo[a]pyrene3 - 13
Benzo[a]pyrene Quinones14 - 17
9,10-Dihydrodiol15 - 25
7,8-Dihydrodiol12 - 14
4,5-Dihydrodiol8

Microorganisms such as fungi and bacteria possess diverse metabolic capabilities that enable them to degrade persistent environmental pollutants like B[a]P. nih.gov Their degradation mechanisms, however, often differ significantly from those in mammals.

Fungal Biotransformation: Many fungi, particularly white-rot fungi like Pleurotus eryngii and Aspergillus species, are effective at degrading B[a]P. asm.orgresearchgate.net Fungi can utilize two main initial oxidation strategies. Some employ intracellular cytochrome P450 monooxygenases, similar to mammals, to produce hydroxylated metabolites. asm.org For example, specific CYPs in Phanerochaete chrysosporium have been shown to oxidize B[a]P to 3-OH-B[a]P. asm.org Other fungi, like Cunninghamella elegans, metabolize nitro-PAHs to glucoside and sulfate (B86663) conjugates of hydroxylated forms, representing detoxification pathways. tandfonline.com Fungi can also secrete extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which generate highly reactive radicals that can non-specifically attack the B[a]P molecule. nih.gov

Bacterial Biotransformation: Bacteria typically initiate PAH degradation through a different class of enzymes called dioxygenases. mdpi.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form cis-dihydrodiols, a key difference from the trans-dihydrodiols formed in mammalian systems via the epoxide hydrolase pathway. mdpi.com Following the initial dioxygenase attack, the ring is cleaved, and the resulting intermediates are funneled into central metabolic pathways like the TCA cycle. mdpi.com Some bacteria, however, such as Bacillus thuringiensis, have been found to use a cytochrome P450 hydroxylase system to degrade B[a]P through hydroxylation, representing a pathway more analogous to that in fungi and mammals. nih.gov The biotransformation capacity of microbial communities in environments like oil-sands-process-affected water has also been demonstrated, with bacteria such as Pseudomonas and Microbacterium species being enriched during B[a]P degradation. asm.org

V. Mechanistic Studies of Molecular Interactions

Investigation of Covalent Adduct Formation with Biological Macromolecules

The biological activity of many xenobiotics is contingent upon their ability to form covalent adducts with essential cellular macromolecules. These interactions can disrupt normal cellular processes, leading to toxicity and, in some cases, carcinogenesis.

Metabolically activated 9-hydroxybenzo[a]pyrene is known to form covalent adducts with DNA. Studies involving the non-deuterated form have shown that its reactive metabolites bind to DNA, and similar interactions are expected for the deuterated analogue. The primary reactive intermediate is believed to be 9-hydroxybenzo[a]pyrene-4,5-oxide (B1199691). nih.govnih.gov This electrophilic epoxide can react with nucleophilic sites on DNA bases.

Research has identified that the primary targets for adduction are the purine (B94841) bases. Specifically, multiple adducts with deoxyguanosine (dG) and a single adduct with deoxyadenosine (B7792050) (dA) have been characterized. nih.gov No significant adduct formation with deoxycytidine (dC) or thymidine (B127349) (dT) has been observed. nih.gov The similarity in the types and extent of base adducts formed by 9-OH-B[a]P compared to the highly carcinogenic benzo[a]pyrene (B130552) diol epoxides suggests that the ultimate carcinogenicity is not solely determined by which DNA bases are modified. nih.gov

Table 1: Characterized DNA Adducts of 9-Hydroxybenzo[a]pyrene Metabolites

DNA Base Number of Adducts
Deoxyguanosine (dG) At least four
Deoxyadenosine (dA) One
Deoxycytidine (dC) None

Data based on studies with the non-deuterated compound.

While the interaction of 9-OH-B[a]P with DNA is a primary focus of research, its metabolites can also form covalent bonds with proteins. These interactions can lead to alterations in protein structure and function. The electrophilic intermediates of 9-OH-B[a]P can react with nucleophilic amino acid residues such as cysteine, lysine, and histidine. Such binding can induce conformational changes in proteins, potentially affecting their enzymatic activity, regulatory functions, or structural integrity. Pyrene-based fluorescent probes are often utilized to study protein conformation and conformational changes due to their sensitivity to the microenvironment. mdpi.com Similar principles could be applied to study the effects of 9-OH-B[a]P binding on protein structure.

Probing Reaction Intermediates and Reactive Species

The formation of covalent adducts is preceded by the metabolic activation of 9-OH-B[a]P into reactive intermediates. Understanding the nature of these species is crucial for elucidating the mechanism of toxicity.

The metabolic activation of benzo[a]pyrene and its derivatives can proceed through two primary pathways: the diol-epoxide pathway and the radical-cation pathway. In the context of 9-OH-B[a]P, evidence points towards the formation of an epoxide intermediate, specifically 9-hydroxybenzo[a]pyrene-4,5-oxide, as the key reactive species responsible for DNA binding. nih.govnih.gov This K-region epoxide is formed through the action of cytochrome P450 monooxygenases. nih.gov The synthesis of the methyl ether of 9-hydroxybenzo[a]pyrene 4,5-oxide has been described, confirming its identity as a metabolite that can bind to nucleic acids. nih.gov

While the epoxide pathway is well-supported for 9-OH-B[a]P, the involvement of radical cations in the metabolism of the parent compound, benzo[a]pyrene, is also established. nih.gov Electrochemical oxidation of benzo[a]pyrene generates a radical cation that can form adducts with deoxyguanosine and deoxyadenosine. nih.gov It is plausible that radical cation intermediates could also play a role in the further metabolism and activation of 9-OH-B[a]P, although this is less characterized than the epoxide pathway.

The use of 9-Hydroxy Benzopyrene-d11 allows for the investigation of kinetic isotope effects (KIEs), which occur when the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. A significant KIE is indicative that the breaking of the bond to the isotopically labeled atom is involved in the rate-limiting step of the reaction. icm.edu.pl

In the metabolism of aromatic compounds by cytochrome P450 enzymes, the initial hydroxylation step is often rate-limiting. The presence of deuterium (B1214612) at the site of hydroxylation can slow down this reaction. nih.govepa.gov For 9-OH-B[a]P-d11, the deuterium atoms on the aromatic ring would be expected to influence the rate of further oxidation reactions. For instance, the formation of the 9-hydroxybenzo[a]pyrene-4,5-oxide from 9-OH-B[a]P involves the oxidation of the 4,5-double bond. If C-H (or C-D) bond cleavage is involved in a rate-determining step of any subsequent metabolic transformations, a deuterium isotope effect would be observed. nih.gov The magnitude of the KIE can provide insights into the transition state of the reaction and help to differentiate between different metabolic pathways. nih.gov

Table 2: Potential Deuterium Isotope Effects in this compound Metabolism

Metabolic Step Expected Isotope Effect Rationale
Further Aromatic Hydroxylation Significant C-D bond cleavage in the rate-determining step.

Modulation of Enzyme Activities and Signaling Pathways (at a mechanistic level)

Beyond direct covalent interactions, 9-OH-B[a]P and its metabolites can modulate the activity of key enzymes and signaling pathways, contributing to their biological effects.

The metabolism of benzo[a]pyrene and its derivatives is heavily reliant on the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are involved in the formation of 9-OH-B[a]P from the parent compound. nih.gov The expression of these enzymes is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway. Benzo[a]pyrene is a known ligand for AhR, and its binding leads to the induction of CYP1A1 and CYP1B1 expression. nih.gov This creates a feedback loop where the presence of the xenobiotic enhances its own metabolism. It is likely that 9-OH-B[a]P can also interact with and modulate this pathway.

Furthermore, metabolites of benzo[a]pyrene have been shown to induce inflammatory signaling pathways. For instance, benzo[a]pyrene can induce the expression of NLRP1, a component of the inflammasome, through an AhR-dependent mechanism. nih.gov This leads to prolonged inflammasome signaling and inflammation. The generation of reactive oxygen species (ROS) during the metabolic cycling of benzo[a]pyrene and its metabolites can also activate stress-response pathways. researchgate.net The ultimate carcinogenic metabolite of benzo[a]pyrene, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), has been shown to induce apoptosis in trophoblast cells through the disruption of mitochondrial dynamics, leading to the release of cytochrome c and activation of caspase 3. nih.gov Similar mechanisms may be at play for the reactive metabolites of 9-OH-B[a]P.

Table of Compound Names

Compound Name Abbreviation
This compound 9-OH-B[a]P-d11
9-hydroxybenzo[a]pyrene 9-OH-B[a]P
Benzo[a]pyrene B[a]P
9-hydroxybenzo[a]pyrene-4,5-oxide -
Deoxyguanosine dG
Deoxyadenosine dA
Deoxycytidine dC
Thymidine dT
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide BPDE
Cysteine -
Lysine -
Histidine -
Cytochrome P450 1A1 CYP1A1
Cytochrome P450 1B1 CYP1B1
Aryl hydrocarbon receptor AhR
NLRP1 -
Cytochrome c -

Vi. Environmental Research and Degradation Pathway Elucidation

Atmospheric Transformation Processes and Reaction Kinetics

Once released into the atmosphere, hydroxylated B[a]P derivatives, like 9-Hydroxy Benzopyrene, are subject to various transformation processes. These compounds are typically associated with particulate matter due to their low volatility. acs.org Their atmospheric lifetime is governed by reactions with oxidants and photochemical processes.

Heterogeneous Reactions with Atmospheric Oxidants

The primary atmospheric removal mechanism for particle-bound polycyclic aromatic hydrocarbons (PAHs) and their derivatives is heterogeneous oxidation. Reactions with ozone (O₃) and hydroxyl radicals (•OH) are particularly significant. copernicus.orgresearchgate.net

Theoretical and laboratory studies on B[a]P show that OH-initiated oxidation is a key degradation pathway. nih.govresearchgate.net The reaction can lead to the formation of various oxygenated products, including quinones and other hydroxylated derivatives. nih.govcopernicus.org The kinetics of these reactions are highly dependent on environmental conditions such as temperature and humidity, which influence the physical state of the particles and the mass transport of reactants. copernicus.org For instance, the atmospheric lifetime of B[a]P can be as short as a few hours under high ozone concentrations. copernicus.orgnih.gov The presence of other pollutants, such as nitrogen oxides (NOx), can also influence the reaction pathways, potentially leading to the formation of nitro-PAH derivatives. nih.govnih.gov

Atmospheric Half-lives of Benzo[a]pyrene (B130552) with Ozone

This table summarizes the degradation half-life of Benzo[a]pyrene (B[a]P) when exposed to ozone under dark conditions, based on laboratory studies. This provides an estimate for the atmospheric reactivity of its derivatives.

CompoundOxidantOzone Concentration (ppm)SubstrateHalf-life (hours)Reference
Benzo[a]pyrene (B[a]P)O₃~0.2Adsorbed on glass-fiber filter~1.0 nih.gov
Benzo[a]pyrene (B[a]P)O₃Not specifiedAdsorbed on soot~0.6 nih.gov

Photochemical Degradation Pathways

Photochemical degradation is another crucial sink for atmospheric PAHs and their derivatives. frontiersin.org Upon absorbing solar radiation, these compounds can undergo direct photolysis or be degraded through photosensitized reactions. frontiersin.orgresearchgate.net For B[a]P, direct photolysis leads to the formation of more toxic and stable B[a]P-quinones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. acs.orgresearchgate.net

The efficiency of photodegradation is significantly influenced by the medium in which the compound is present. For example, the quantum yields for PAH phototransformation in hydrophobic media like oil films are substantially lower than in aqueous systems. nih.gov The presence of other substances, such as iron oxides in soil or natural porphyrins in water, can act as photocatalysts, accelerating the degradation of B[a]P into various products, including diones, hydroxy derivatives, and ring-opened compounds. acs.orgresearchgate.net

Aquatic and Terrestrial Microbial Degradation Mechanisms

In soil and aquatic environments, microbial degradation is the principal mechanism for the natural attenuation of PAHs and their metabolites. nih.govresearchgate.net A wide range of bacteria and fungi have demonstrated the ability to metabolize B[a]P, and similar pathways are expected for its hydroxylated forms. nih.govmdpi.com

Aerobic and Anaerobic Bioremediation Studies

Under aerobic conditions, bacteria and fungi utilize oxygenase enzymes to initiate the breakdown of the aromatic ring structure. researchgate.netjebas.org Bacteria typically employ dioxygenases to introduce two hydroxyl groups, forming a cis-dihydrodiol. nih.gov For example, Mycobacterium vanbaalenii PYR-1 oxidizes B[a]P at multiple positions (C-4,5, C-9,10, and C-11,12) to form various dihydrodiols and subsequently cleaves the rings. nih.gov Fungi, on the other hand, often use cytochrome P450 monooxygenases, similar to mammals, to form arene oxides, which are then hydrolyzed to trans-dihydrodiols. nih.govoup.com

Anaerobic degradation of B[a]P is also possible, though it generally occurs at a slower rate. mdpi.com Various bacteria can degrade B[a]P using alternative electron acceptors such as nitrate (B79036) or iron(III). mdpi.comrsc.org Studies have shown significant B[a]P degradation in marine sediments under anaerobic conditions, with co-solvents like acetone (B3395972) and dichloromethane (B109758) enhancing the removal rates. nih.gov For instance, a removal rate of 14.64 mg/(L·d) was achieved in a system with dichloromethane addition. nih.gov

Microorganisms Involved in Benzo[a]pyrene (B[a]P) Degradation

This table lists various microbial species capable of degrading B[a]P under different environmental conditions, highlighting the metabolic diversity available for bioremediation.

MicroorganismTypeConditionKey FindingsReference
Mycobacterium vanbaalenii PYR-1BacteriumAerobicOxidizes B[a]P at C-4,5, C-9,10, and C-11,12 positions. nih.gov
Stenotrophomonas maltophilia (VUN 10,010)BacteriumAerobicIsolated from contaminated soil; capable of degrading B[a]P. mdpi.com
Penicillium janthinellum (VUO 10,201)FungusAerobicIsolated from contaminated soil; capable of degrading B[a]P. mdpi.com
Klebsiella pneumonia PL1BacteriumAerobicDegraded 56% of 10 mg·L⁻¹ B[a]P within 10 days. mdpi.com
Hydrogenophaga sp. PYR1BacteriumAnaerobic (Iron-reducing)Significantly degrades B[a]P under anaerobic conditions. rsc.org
Mixed Marine Sediment ConsortiumBacteriaAnaerobicAchieved removal rate of 3.09 mg/(L·d) with 200 mg/L initial B[a]P. nih.gov

Isotopic Fingerprinting for Degradation Pathway Identification

Stable Isotope Probing (SIP) and Compound-Specific Isotope Analysis (CSIA) are powerful tools for elucidating degradation pathways and identifying the microorganisms responsible for the breakdown of pollutants in complex environmental samples. tandfonline.comnih.gov In SIP, a substrate labeled with a heavy isotope (e.g., ¹³C) is introduced into a sample. The microorganisms that consume the substrate incorporate the heavy isotope into their biomass (e.g., DNA, RNA, or lipids). By separating and analyzing these labeled biomolecules, researchers can identify the active degraders. nih.gov

CSIA measures the isotopic ratios (e.g., ¹³C/¹²C) of individual contaminants. Microbial degradation often results in isotopic fractionation, where molecules with the lighter isotope are degraded slightly faster than those with the heavier isotope. tandfonline.com By tracking the changes in the isotopic signature of the remaining contaminant pool, it is possible to assess the extent of biodegradation. dartmouth.edu While degradation processes can cause isotopic fractionation, studies have also shown that the isotopic signature of PAHs can be preserved during processes like volatilization and photolysis, making it a useful tool for source apportionment. dartmouth.edu These techniques have been successfully applied to trace the degradation of various PAHs, but specific applications to 9-Hydroxy Benzopyrene are not yet widely reported. tandfonline.comnih.govresearchgate.net

Environmental Transport and Distribution Models

Fugacity models, for example, are used to predict the distribution of chemicals based on their physical-chemical properties and the characteristics of the environment. mdpi.com For B[a]P, such models indicate that it partitions predominantly into soil (82%) and sediment (17%), with food chain accumulation being the primary pathway for human exposure. researchgate.net

Global 3-D chemical transport models, such as GEOS-Chem, have been used to simulate the long-range atmospheric transport of PAHs like B[a]P. acs.org These models incorporate data on emissions, gas-particle partitioning, chemical reactions, and deposition processes to predict global concentrations. copernicus.orgacs.org Such simulations show that atmospheric transport is a significant distribution mechanism, with model predictions generally aligning well with observed concentrations at nonurban sites. acs.org These models are crucial for assessing the impact of pollutants in remote regions like the Arctic and for understanding transboundary pollution. acs.orgiaea.org

Assessment of Partitioning Behavior in Environmental Compartments

The partitioning of a chemical compound in the environment dictates its distribution across various media such as water, soil, sediment, and air. This behavior is fundamental to predicting its potential for transport, bioavailability, and persistence. For 9-Hydroxybenzopyrene-d11, its partitioning characteristics are inferred from the well-studied behavior of other PAHs and deuterated analogs.

Polycyclic aromatic hydrocarbons, due to their hydrophobic nature, tend to adsorb to organic matter in soil and sediment. researchgate.net The partitioning of PAHs between water and sediment is a key process affecting their environmental concentration. mdpi.comgxu.edu.cn Studies have shown that PAHs with a higher number of aromatic rings are generally less water-soluble and exhibit stronger sorption to particulate matter. mdpi.com

Research on other deuterated PAHs, such as benzo[a]pyrene-d12, used as surrogates in environmental studies, supports the assumption that their partitioning behavior mirrors that of their non-deuterated forms. defra.gov.uk These deuterated standards are added to environmental samples to track the recovery of native PAHs during extraction and analysis, a practice that relies on the premise of identical partitioning. mdpi.comdefra.gov.uk

Table 1: Predicted Partitioning Behavior of 9-Hydroxybenzopyrene-d11 in Environmental Compartments

Environmental CompartmentPredicted Partitioning BehaviorRationale
Water Low concentration in the dissolved phase.High hydrophobicity of the benzopyrene structure leads to low water solubility.
Soil and Sediment Strong adsorption to organic matter.High organic carbon-water (B12546825) partition coefficient (Koc) typical for high molecular weight PAHs.
Air Predominantly found in the particulate phase.Low volatility; will adsorb to atmospheric particulate matter.
Biota Potential for bioaccumulation in fatty tissues.High lipophilicity, a characteristic of PAHs, can lead to accumulation in organisms.

Modeling of Deuterated Polycyclic Aromatic Hydrocarbon Environmental Fate

Environmental fate models are valuable tools for predicting the transport, transformation, and ultimate sinks of chemicals in the environment. defra.gov.uk These models integrate a compound's physical-chemical properties with environmental parameters to simulate its distribution. While specific models for 9-Hydroxybenzopyrene-d11 are not documented, the principles of modeling deuterated PAHs are well-established.

Multimedia fate models are often employed to understand the environmental distribution of persistent organic pollutants, including PAHs. defra.gov.uk These models consider various environmental compartments and the exchange processes between them. For a compound like 9-Hydroxybenzopyrene-d11, such models would predict its movement from its point of release into different environmental sinks.

The key parameters for modeling the environmental fate of 9-Hydroxybenzopyrene-d11 would include:

Octanol-water partition coefficient (Kow): A measure of hydrophobicity.

Henry's Law Constant: Describes the partitioning between air and water.

Vapor Pressure: Indicates the tendency to volatilize.

Degradation Rates: Rates of abiotic (e.g., photolysis) and biotic (e.g., microbial degradation) breakdown in various compartments.

Deuterated PAHs are often used in environmental fate studies to trace the movement and degradation of their non-deuterated counterparts. defra.gov.uk The slightly higher mass of deuterated compounds can lead to minor differences in reaction rates, known as kinetic isotope effects. However, for environmental fate modeling on a large scale, these effects are generally considered negligible, and the environmental behavior of a deuterated PAH is assumed to be identical to its non-deuterated form.

The degradation pathways of benzopyrene have been studied in various microorganisms. ethz.ch These pathways typically involve oxidation by dioxygenase enzymes to form dihydrodiols, which are then further metabolized. ethz.chnih.gov It is plausible that 9-Hydroxybenzopyrene-d11 could undergo similar microbial degradation, although the presence of the hydroxyl group and deuteration might influence the rate and specific intermediates of the pathway. The elucidation of such pathways often involves laboratory studies with specific microbial strains. soeagra.comresearchgate.net

Table 2: Key Parameters for Modeling the Environmental Fate of 9-Hydroxybenzopyrene-d11

ParameterEstimated Value/BehaviorSignificance in Environmental Fate Modeling
Log Kow HighHigh potential for bioaccumulation and strong sorption to organic matter.
Henry's Law Constant LowLimited partitioning into the gas phase from water.
Vapor Pressure Very LowLow volatility, will primarily exist in condensed phases.
Photodegradation Likely to occurPAHs are susceptible to degradation by sunlight, especially on surfaces.
Biodegradation Expected to be slowHigh molecular weight PAHs are generally recalcitrant to microbial degradation.

Vii. Advanced Spectroscopic and Computational Characterization

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules like 9-Hydroxybenzopyrene-d11. tind.ioscispace.com This computational method calculates the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. scispace.comarxiv.org

DFT calculations allow for the determination of key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species.

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, DFT can predict molecular geometries, vibrational frequencies, and electronic spectra. researchgate.net In the case of 9-Hydroxybenzopyrene-d11, DFT calculations would be crucial in understanding how the isotopic substitution of eleven hydrogen atoms with deuterium (B1214612) affects the electronic distribution and, consequently, its chemical behavior compared to its non-deuterated counterpart. These calculations can also be used to simulate and interpret experimental spectroscopic data, such as infrared and UV-Vis spectra, providing a deeper understanding of the molecule's structural and electronic characteristics.

Table 1: Representative DFT-Calculated Electronic Properties

PropertyDescriptionTypical Calculated Value Range for PAHs
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.-5.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.-1.0 to -3.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Indicates electronic excitability and chemical reactivity.2.0 to 4.0 eV
Dipole Moment A measure of the separation of positive and negative charges in a molecule.0 to 5 Debye

Note: The values presented are typical ranges for polycyclic aromatic hydrocarbons and would require specific DFT calculations for 9-Hydroxybenzopyrene-d11 to determine precise figures.

Simulation of Deuterium Kinetic Isotope Effects on Reaction Energetics

The substitution of hydrogen with deuterium, a heavier isotope, can lead to significant changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. pharmacy180.comprinceton.edu The origin of the KIE lies in the difference in zero-point vibrational energies between C-H and C-D bonds; the C-D bond has a lower zero-point energy due to the heavier mass of deuterium, making it stronger and requiring more energy to break. libretexts.orgfaccts.de

Computational simulations are instrumental in predicting and interpreting KIEs. By modeling the potential energy surface of a reaction, it is possible to calculate the activation energies for both the deuterated and non-deuterated species. The ratio of the rate constants (kH/kD) can then be determined.

For 9-Hydroxybenzopyrene-d11, simulating the KIE for metabolic activation reactions, for instance, can provide crucial information. These simulations can help to pinpoint the specific hydrogen (or deuterium) atoms involved in enzymatic oxidation processes. A primary KIE (typically kH/kD > 2) would strongly suggest that a C-H(D) bond is broken during the rate-limiting step. pharmacy180.com Conversely, smaller secondary KIEs can provide information about changes in hybridization at carbon centers adjacent to the site of isotopic substitution. princeton.edu

Table 2: Theoretical Kinetic Isotope Effect (KIE) Simulation Data

Reaction TypeSimulated kH/kDInterpretation
C-H/C-D Bond Cleavage (Primary KIE) 2 - 8C-H(D) bond is broken in the rate-determining step. pharmacy180.com
α-Secondary KIE 1.0 - 1.3Change in hybridization from sp3 to sp2 at the carbon bearing the isotope.
β-Secondary KIE 1.1 - 1.2Hyperconjugative stabilization of a developing positive charge.
Inverse KIE < 1Change in hybridization from sp2 to sp3 at the carbon bearing the isotope.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.eduresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.net

For 9-Hydroxybenzopyrene-d11, MD simulations can be employed to understand its interactions with other molecules, such as water, lipids, or biological macromolecules like DNA and proteins. dovepress.comdiva-portal.org These simulations can reveal how the molecule orients itself in different environments and identify the key non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, that govern its behavior. rsc.org

Understanding these intermolecular interactions is critical for predicting the bioavailability, distribution, and ultimate fate of 9-Hydroxybenzopyrene-d11 in a biological system. For example, MD simulations could model the intercalation of this compound into DNA, providing insights into its potential genotoxicity. Similarly, simulations of its interaction with metabolic enzymes can help to explain the substrate specificity and efficiency of its biotransformation. The deuteration in 9-Hydroxybenzopyrene-d11 could subtly alter these interactions compared to the non-deuterated form, which could be captured and analyzed through detailed MD studies.

Table 3: Common Intermolecular Interactions Studied by MD Simulations

Interaction TypeDescriptionTypical Energy Range (kcal/mol)
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.3 - 10
π-π Stacking Non-covalent attractive forces between aromatic rings.1 - 10
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.0.1 - 2
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in an aqueous solution and exclude water molecules.1 - 2

Viii. Future Directions and Emerging Research Avenues

Integration of Multi-Omics Approaches in Mechanistic Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for elucidating the complex biological pathways affected by PAHs. The integration of these approaches, particularly when combined with the use of isotopically labeled compounds like 9-Hydroxy Benzopyrene-d11, is set to revolutionize mechanistic studies.

Stable isotope-assisted metabolomics (SIAM) is a key emerging technique. nih.gov By introducing a 13C-labeled or deuterated PAH into a biological system, researchers can trace its metabolic fate with high precision using high-resolution mass spectrometry (HRMS). nih.gov This allows for the unambiguous identification of novel metabolites and provides a clearer picture of the biotransformation pathways. nih.gov For instance, understanding the complete metabolic network of benzo[a]pyrene (B130552), for which this compound serves as a labeled metabolite standard, is crucial. Mechanistic studies have shown that benzo[a]pyrene can promote an inflammatory microenvironment that drives the metastatic potential of human mammary cells. nih.gov The use of deuterated standards in such studies is critical for accurate quantification and for differentiating between the parent compound and its various metabolites, thus providing deeper insights into the specific roles of each in the carcinogenic process. nih.gov

Future research will likely see the broader application of multi-omics to:

Unravel the genetic and epigenetic changes induced by PAH exposure.

Identify protein expression profiles that are altered in response to specific PAH metabolites.

Construct comprehensive metabolic models that predict the toxicological impact of PAH mixtures.

Development of Novel Isotopic Labeling Strategies

The synthesis of isotopically labeled compounds is a cornerstone of their application in research. While traditional methods for deuterium (B1214612) and tritium (B154650) labeling exist, such as the exchange of acidic protons or hydrogenation with isotopic gas, there is a continuous drive to develop more sophisticated and efficient strategies. researchgate.net

One novel approach involves the photochemically induced exchange of hydrogen for deuterium on PAHs. nasa.gov Studies have shown that PAHs frozen in deuterium-rich ice can rapidly exchange hydrogen atoms for deuterium when exposed to ultraviolet radiation. nasa.gov This process, observed in astrophysical research, could potentially be adapted for laboratory-scale synthesis of deuterated PAHs. nasa.gov

Furthermore, the development of methods for regiospecific labeling, where an isotope is placed at a specific position within a molecule, is of high importance. researchgate.net This allows for detailed investigations into reaction mechanisms and the metabolic "hotspots" of a molecule. Future research in this area will focus on:

Catalytic methods for selective C-H activation and deuteration.

Enzymatic synthesis of labeled metabolites.

Combinatorial approaches to generate libraries of isotopically labeled PAH standards.

Advances in Analytical Instrumentation for Enhanced Sensitivity and Specificity

The accurate detection and quantification of deuterated PAHs, often at trace levels in complex matrices, is highly dependent on the capabilities of analytical instrumentation. Continuous innovation in this area is expanding the frontiers of what can be measured.

Recent years have seen the move towards more powerful techniques beyond traditional gas chromatography-mass spectrometry (GC-MS). These include:

Supercritical Fluid Chromatography/Mass Spectrometry (SFC/MS): This technique offers rapid separation of complex PAH mixtures. nih.gov

Tandem Mass Spectrometry (GC-MS/MS and HPLC-MS/MS): These methods provide enhanced selectivity and sensitivity, which is crucial for distinguishing between isomeric PAHs and their metabolites. nih.govthermofisher.com

High-Resolution Mass Spectrometry (HRMS): Instruments like time-of-flight (TOF) and Orbitrap mass spectrometers can resolve isobaric interferences, for example, between deuterated and ¹³C-labeled internal standards that might be used in the same analysis. rsc.org

Novel Ionization and Separation Techniques: A groundbreaking workflow combining gas chromatography with atmospheric pressure laser ionization (APLI) and trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) has been developed for the comprehensive characterization of isomeric PAHs. nsf.gov This multi-dimensional separation provides unique identification based on retention time, ion mobility, accurate mass, and fragmentation patterns. nsf.gov

The Thermo Scientific™ Advance Electron Ionization (AEI) ion source is another development that provides greater sensitivity and improved detection limits for PAH analysis. thermofisher.com These advancements are enabling researchers to detect ever-lower concentrations of PAHs and their metabolites with greater confidence, which is essential for exposure assessment and toxicological studies. mdpi.com

Cross-Disciplinary Applications of Deuterated Polycyclic Aromatic Hydrocarbons in Basic Sciences

The utility of deuterated PAHs extends far beyond toxicology and analytical chemistry, finding applications in a diverse range of basic scientific disciplines.

Environmental Science: Deuterated PAHs are used to study the bioavailability and environmental fate of their non-labeled counterparts. nih.gov By spiking historically contaminated soils with deuterated PAHs, researchers can differentiate between the "aged" and "freshly" added contaminants and assess how readily they are taken up by organisms. nih.gov This provides a more accurate picture of the risks posed by contaminated sites. nih.gov

Astrophysics and Astrochemistry: Deuterated PAHs are of significant interest in the study of the interstellar medium (ISM). arxiv.orgarxiv.org Observations from the James Webb Space Telescope have detected the infrared emission signals of deuterated PAHs in regions like the Orion Bar. arxiv.orgarxiv.org The abundance of deuterium in PAHs provides clues about the chemical evolution of the galaxy and the processes of star and planet formation. arxiv.org Studies on the photochemical exchange of hydrogen for deuterium on PAHs in cosmic ices help to explain the observed deuterium enrichment in meteorites. nasa.gov

Geology: The isotopic composition of organic matter, including PAHs, in rock and fossil records can help reconstruct past climates and geological processes. scbt.com

Materials Science: Isotopically engineered materials, including those based on aromatic structures, can have unique properties with potential applications in nanotechnology. scbt.com

The continued development and application of deuterated PAHs like this compound will undoubtedly continue to fuel discoveries across the scientific spectrum, from understanding the fundamental processes of life to unraveling the mysteries of the cosmos.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 9-Hydroxy Benzopyrene-d11?

Methodological Answer:

  • Synthesis : The deuterated form of 9-Hydroxy Benzopyrene (9-OH-BaP-d11) is typically synthesized through isotopic labeling, where hydrogen atoms in the parent compound (Benzo[a]pyrene, BaP) are replaced with deuterium (²H) at specific positions. This involves catalytic deuteration or chemical exchange reactions under controlled conditions .
  • Characterization : Post-synthesis, purity and structural integrity are verified using:
    • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm isotopic enrichment and molecular weight (e.g., C₂₀H₃D₁₁O for 9-OH-BaP-d11) .
    • Nuclear Magnetic Resonance (NMR) to validate deuterium incorporation and positional specificity .
    • Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., hydroxyl and aromatic C-H/D bonds) .

Basic: Which analytical techniques are optimal for detecting this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices (e.g., plasma, urine) .
  • Detection :
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. For example, monitor transitions like m/z 269 → 240 (native) and m/z 280 → 251 (deuterated) .
    • Gas Chromatography-MS (GC-MS) after derivatization (e.g., silylation) to enhance volatility for trace-level detection .
  • Quantification : Employ isotope dilution analysis using 9-OH-BaP-d11 as an internal standard to correct for matrix effects .

Basic: How is this compound utilized as a stable isotope tracer in metabolic studies?

Methodological Answer:

  • Tracer Applications :
    • Metabolic Pathway Tracing : Administer 9-OH-BaP-d11 in vitro/in vivo to track Phase I/II metabolism (e.g., hydroxylation, glucuronidation) using MS to distinguish deuterated metabolites from endogenous analogs .
    • Quantitative Recovery Studies : Spiked deuterated standards enable precise quantification of native 9-OH-BaP in environmental or biological samples, minimizing ion suppression effects .
  • Experimental Design : Use a ratio of 1:10 (deuterated:native) to avoid isotopic cross-talk in MS detection .

Advanced: How do researchers resolve contradictory data in 9-OH-BaP-d11 toxicity studies (e.g., EC₅₀ variability)?

Methodological Answer:

  • Identify Sources of Variability :
    • Biological Models : Differences in species sensitivity (e.g., Daphnia magna vs. mammalian cell lines) .
    • Exposure Conditions : Variable pH, temperature, or organic matter content in aquatic toxicity assays .
  • Mitigation Strategies :
    • Standardized Protocols : Adhere to OECD guidelines for acute toxicity tests (e.g., fixed exposure duration, controlled lighting).
    • Interlaboratory Calibration : Use 9-OH-BaP-d11 as a reference standard to harmonize analytical methods .
  • Data Normalization : Report toxicity endpoints (e.g., LC₅₀) relative to solvent controls and deuterated internal standards .

Advanced: What isotopic effects arise when using 9-OH-BaP-d11 in metabolic assays?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) :
    • Deuterium Substitution : Alters reaction rates in CYP450-mediated oxidation due to C-D bond strength (vs. C-H), potentially slowing metabolite formation .
    • Experimental Validation : Compare turnover rates of 9-OH-BaP-d11 and native BaP in microsomal assays. Correct for KIE using Arrhenius plots .
  • Tracer Stability : Ensure deuterium retention during long-term storage (e.g., -80°C in amber vials) to prevent back-exchange with solvents .

Advanced: How can structural analogs (e.g., Benzo[a]pyrene-7,8-diol) inform mechanistic studies of 9-OH-BaP-d11?

Methodological Answer:

  • Comparative Metabolism : Co-incubate 9-OH-BaP-d11 with analogs (e.g., 7-hydroxy-BaP) in hepatic microsomes to map competing metabolic pathways (e.g., epoxidation vs. hydroxylation) .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities of deuterated vs. non-deuterated metabolites to nuclear receptors (e.g., AhR) .
  • Epigenetic Profiling : Compare DNA adduct formation (via ³²P-postlabeling) between 9-OH-BaP-d11 and its parent compound to assess genotoxic potential .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), then dispose as hazardous waste .
  • Storage : Keep in sealed, light-resistant containers at -20°C to prevent degradation .

Advanced: How can researchers optimize experimental designs for studying 9-OH-BaP-d11 in environmental fate models?

Methodological Answer:

  • Tracer-Enhanced Monitoring : Deploy 9-OH-BaP-d11 in field studies to track photodegradation and bioavailability in soil/water systems .
  • Mass Balance Studies : Use deuterated standards to differentiate biotic vs. abiotic degradation pathways (e.g., microbial vs. UV-driven breakdown) .
  • Data Integration : Combine LC-MS/MS results with geospatial modeling (e.g., GIS) to predict contaminant dispersal patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.